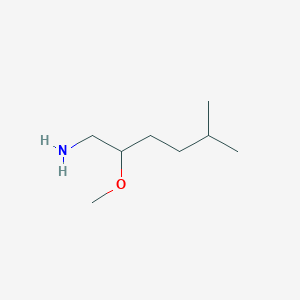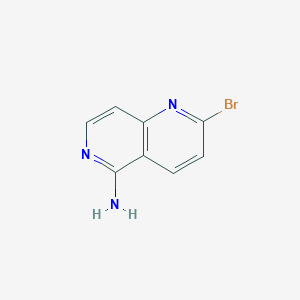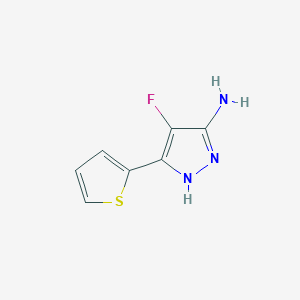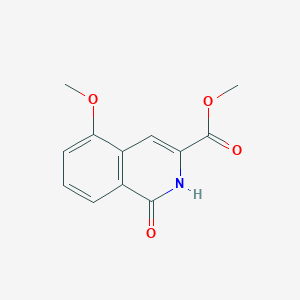![molecular formula C28H27N5O B13322429 4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine](/img/structure/B13322429.png)
4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine is a complex organic compound that features a quinoline moiety linked to a pyrazolo[1,5-a]pyrimidine scaffold
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrazolo[1,5-a]pyrimidine intermediates, followed by their coupling through a series of condensation and cyclization reactions. Common reagents used in these steps include acids, bases, and various solvents such as tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like manganese dioxide in toluene.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Can occur at different positions on the quinoline or pyrazolo[1,5-a]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene under reflux conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a kinase inhibitor, making it useful in studying cell signaling pathways.
Medicine: Potential therapeutic agent for treating cancers by inhibiting CDK2/cyclin A2.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily through the inhibition of kinases, particularly CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The molecular targets include the ATP-binding sites of the kinases, preventing their phosphorylation activity.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity.
Quinolinyl-pyrazoles: Used in various pharmacological applications.
Uniqueness
4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine is unique due to its dual moiety structure, combining the properties of quinoline and pyrazolo[1,5-a]pyrimidine. This dual structure enhances its binding affinity and specificity towards kinase targets, making it a promising candidate for drug development.
特性
分子式 |
C28H27N5O |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
4-[3-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C28H27N5O/c1-2-6-27-25(5-1)24(11-12-29-27)26-19-31-33-20-23(18-30-28(26)33)22-9-7-21(8-10-22)4-3-13-32-14-16-34-17-15-32/h1-2,5-12,18-20H,3-4,13-17H2 |
InChIキー |
VGFOINKSXBISSV-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322360.png)

![9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13322371.png)
![2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid](/img/structure/B13322377.png)





![(7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol](/img/structure/B13322410.png)



